4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one
Description
4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a trifluoroethyl substituent at the 4-position of the lactam ring. Its molecular formula is C₆H₈F₃NO, with a molecular weight of 191.13 g/mol. The trifluoroethyl group introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents, owing to its ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C6H8F3NO |
|---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)2-4-1-5(11)10-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
NWIBKRSLWFKLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)CC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one and their distinguishing features:
*THPO: Tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Key Observations:
Fluorine Substitution: The trifluoroethyl group in the target compound provides greater electronegativity and metabolic resistance compared to mono-fluoroethyl (e.g., 2-fluoroethyl in ) or aryl-fluorinated analogs (e.g., 3-fluorophenyl in ). This enhances binding affinity in hydrophobic enzyme pockets . The 4-fluorophenyl substituent in introduces aromatic fluorine, which improves π-π stacking interactions but reduces solubility compared to aliphatic fluorination .
Biological Activity: The trifluoroethyl-pyrrolidinone core in the target compound is integral to kinase inhibition, as seen in analogs like 3-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (molecular weight: 403.47 g/mol), which targets ATP-binding domains . In contrast, the (7S)-7-(2-fluoroethyl)-THPO derivative demonstrates selective cytotoxicity in cancer cell lines, attributed to its pyrimidinyl moiety.
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution or transition-metal-catalyzed coupling, similar to methods used for 1-(2,2,2-trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine .
- Chiral analogs like (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 345200-93-3) require asymmetric catalysis or resolution, increasing synthetic complexity .
Physicochemical and Pharmacokinetic Properties
Notable Trends:
Q & A
Basic Research Questions
Q. What are the common synthetic challenges associated with 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one, and how can they be addressed methodologically?
- Answer : Synthesis of fluorinated pyrrolidinones often involves multi-step reactions requiring fluorinated reagents (e.g., trifluoroethylating agents). Key challenges include low yields due to steric hindrance from the trifluoroethyl group and the need for anhydrous conditions. To mitigate these, researchers should prioritize stepwise purification (e.g., column chromatography) and employ catalysts like palladium or copper to enhance reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data markers should researchers prioritize?
- Answer :
- ¹⁹F NMR : Identifies trifluoroethyl group integration (δ ~ -60 to -70 ppm).
- ¹H NMR : Distinct signals for pyrrolidinone protons (e.g., α-protons at δ 2.5–3.5 ppm).
- FTIR : Confirm lactam carbonyl stretch (~1680–1720 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching fluorine atoms .
Q. How does the trifluoroethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Answer : The trifluoroethyl group increases lipophilicity, enhancing solubility in aprotic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability studies in buffered solutions (pH 4–9) show hydrolytic resistance due to electron-withdrawing effects of fluorine, though prolonged exposure to strong acids/bases degrades the lactam ring .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in the regioselectivity of trifluoroethylation during pyrrolidinone derivatization?
- Answer : Contradictions often arise from competing nucleophilic/electrophilic pathways. Use isotopic labeling (e.g., ¹³C-trifluoroethyl reagents) and kinetic studies (variable-temperature NMR) to track reaction pathways. Computational modeling (DFT) can predict transition states and validate experimental outcomes .
Q. What strategies optimize the synthesis of novel this compound derivatives with enhanced bioactivity?
- Answer :
- Parallel Synthesis : Introduce diverse substituents (e.g., aryl, heteroaryl) at the pyrrolidinone nitrogen.
- Fluorine-Scanning : Replace trifluoroethyl with difluoromethyl or monofluoroethyl groups to study structure-activity relationships.
- Click Chemistry : Use CuAAC reactions to append functional moieties (e.g., triazoles) for targeted interactions .
Q. How should researchers handle discrepancies in crystallographic vs. computational structural models for fluorinated pyrrolidinones?
- Answer : Cross-validate X-ray diffraction data with ab initio calculations (e.g., Gaussian09) to resolve bond-length/angle mismatches. For flexible substituents (e.g., trifluoroethyl), use dynamic NMR or variable-temperature crystallography to assess conformational mobility .
Q. What are the critical safety considerations when scaling up reactions involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
